molecular formula C11H20N2O2 B1386990 N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine CAS No. 1170289-81-2

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine

Cat. No.: B1386990
CAS No.: 1170289-81-2
M. Wt: 212.29 g/mol
InChI Key: HTQPJHNJPXWURM-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is an organic compound that features both a furan ring and a diamine structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine typically involves the reaction of 2-furylmethylamine with 2-methoxyethylamine and a suitable alkylating agent such as 1,3-dibromopropane. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and diamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The furan ring and diamine structure can facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-N-(2-hydroxyethyl)propane-1,3-diamine
  • N-(2-Thienylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine
  • N-(2-Furylmethyl)-N-(2-methoxyethyl)butane-1,4-diamine

Uniqueness

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is unique due to the presence of both a furan ring and a diamine structure, which can impart specific reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-14-9-7-13(6-3-5-12)10-11-4-2-8-15-11/h2,4,8H,3,5-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQPJHNJPXWURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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